molecular formula C9H13ClN2O2S B1394596 N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride CAS No. 1263386-37-3

N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride

Cat. No. B1394596
CAS RN: 1263386-37-3
M. Wt: 248.73 g/mol
InChI Key: BVMPZZYIMDFYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride” is a chemical compound with the molecular formula C9H13ClN2O2S . It is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years due to their diverse biological activities . A functionalized dibromobenzene intermediate was used as a key scaffold, which when modified by sequential Suzuki coupling and Buchwald-Hartwig amination provided a flexible entry to 1,3,5-trisubstituted phenyl compounds .


Molecular Structure Analysis

The molecular structure of “N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride” consists of a 2,3-dihydro-1H-indole moiety attached to a methanesulfonamide group . The molecular weight of the compound is 248.73 g/mol.

Scientific Research Applications

Anti-HIV Research

Indole derivatives, such as N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride , have been reported to show potential in anti-HIV research. Molecular docking studies have been performed on novel indolyl and oxochromenyl xanthenone derivatives to evaluate their efficacy against HIV-1 .

Molecular Docking Studies

This compound has also been involved in molecular docking studies, which are crucial for understanding how drugs interact with their targets at a molecular level. Such studies can help in the design of new drugs with improved efficacy and reduced side effects .

properties

IUPAC Name

N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c1-14(12,13)11-8-3-2-7-4-5-10-9(7)6-8;/h2-3,6,10-11H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMPZZYIMDFYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(CCN2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride
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N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride
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N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride

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